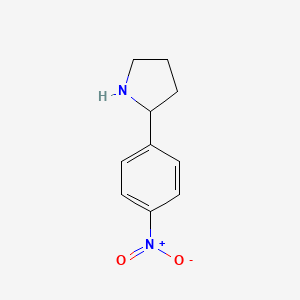
2-(4-Nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-硝基苯基)吡咯烷是一种有机化合物,其特征在于吡咯烷环被一个4-硝基苯基取代
准备方法
合成路线和反应条件
2-(4-硝基苯基)吡咯烷的合成通常涉及在特定条件下吡咯烷与4-硝基苯甲醛的反应。 一种常用的方法是使用还原剂(如硼氢化钠或氢化铝锂)还原胺化4-硝基苯甲醛与吡咯烷 。该反应通常在乙醇或甲醇等溶剂中于室温或略微升高的温度下进行。
工业生产方法
2-(4-硝基苯基)吡咯烷的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和收率。此外,还采用重结晶或色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
2-(4-硝基苯基)吡咯烷可以发生各种化学反应,包括:
还原: 硝基可以用还原剂(例如在催化剂(例如碳载钯)存在下使用氢气或使用氯化亚锡等化学还原剂)还原为氨基。
取代: 硝基可以参与亲核芳香取代反应,其中它被其他亲核试剂(例如胺或硫醇)取代。
氧化: 吡咯烷环可以用氧化剂(例如高锰酸钾或三氧化铬)氧化形成吡咯烷酮衍生物。
常用试剂和条件
还原剂: 硼氢化钠,氢化铝锂,碳载钯上的氢气。
氧化剂: 高锰酸钾,三氧化铬。
溶剂: 乙醇,甲醇,四氢呋喃 (THF)。
主要产物
还原: 2-(4-氨基苯基)吡咯烷。
取代: 取决于所用亲核试剂的不同,各种取代的吡咯烷衍生物。
氧化: 吡咯烷酮衍生物。
科学研究应用
2-(4-硝基苯基)吡咯烷在科学研究中有多种应用:
药物化学: 它作为合成具有潜在治疗作用的药物化合物的基础结构。
有机合成: 它用作合成复杂有机分子的中间体。
材料科学: 该化合物可以掺入聚合物和其他材料中,以赋予其特定的性质,例如增强机械强度或耐化学性。
作用机制
2-(4-硝基苯基)吡咯烷的作用机制取决于其具体应用。在药物化学中,该化合物可能与生物靶标(例如酶或受体)相互作用,调节其活性。硝基可以生物还原形成与细胞成分相互作用的活性中间体,从而导致各种生物效应。
相似化合物的比较
类似化合物
2-(4-氨基苯基)吡咯烷: 结构类似,但氨基取代了硝基。
2-苯基吡咯烷: 缺少硝基,使其在某些化学反应中反应性较低。
4-硝基苄基吡咯烷: 硝基连接到苄基部分,而不是直接连接到吡咯烷环。
独特性
2-(4-硝基苯基)吡咯烷由于同时存在吡咯烷环和硝基,而具有独特的性质,这赋予了其独特的化学反应性和潜在生物活性。这些官能团的组合使其在各个研究和工业领域具有广泛的应用。
生物活性
2-(4-Nitrophenyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including nucleophilic substitutions and condensation reactions involving 4-nitrophenyl derivatives and pyrrolidine. The synthetic routes often yield high purity and good yields, making it a viable candidate for further biological evaluation.
Anticancer Properties
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study synthesized several N-(4-nitrophenyl)-l-prolinamides, including derivatives of this compound, which were tested against human carcinoma cell lines such as HCT-116 (colon), HepG2 (liver), A549 (lung), and SGC7901 (gastric). The results indicated that these compounds possess cytotoxicity with IC50 values ranging from 20 to 80 µM, highlighting their potential as broad-spectrum anticancer agents .
Table 1: Anticancer Activity of this compound Derivatives
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. For instance, derivatives of pyrrolidine have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 ± 2 | |
| Escherichia coli | 20 ± 3 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its interaction with cellular targets. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Case Studies
One notable case study involved the synthesis and evaluation of a series of N-(4-nitrophenyl)-l-prolinamides derived from pyrrolidine. The study demonstrated that these compounds not only inhibited cancer cell proliferation but also showed selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .
Another investigation focused on the binding affinities of pyrrolidine derivatives to specific enzymes involved in cancer metabolism. Molecular docking studies revealed strong interactions between these compounds and targets such as dihydrofolate reductase (DHFR), suggesting potential pathways for drug development .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-11H,1-2,7H2 |
InChI 键 |
ZBPDTJUWRVZNPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















